3-Methoxy-4-(3-nitrophenyl)benzoic acid
Description
Properties
IUPAC Name |
3-methoxy-4-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFVCIOROCIJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690052 | |
| Record name | 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-16-0 | |
| Record name | 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-nitrophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-methoxybenzoic acid followed by a Suzuki–Miyaura coupling reaction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the Suzuki–Miyaura coupling employs palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-4-(3-nitrophenyl)benzoic acid may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents and solvents are crucial for minimizing environmental impact and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Methoxy-4-(3-nitrophenyl)benzaldehyde or 3-Methoxy-4-(3-nitrophenyl)benzoic acid.
Reduction: 3-Methoxy-4-(3-aminophenyl)benzoic acid.
Substitution: Halogenated derivatives of 3-Methoxy-4-(3-nitrophenyl)benzoic acid.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
3-Methoxy-4-(3-nitrophenyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of various derivatives, including pharmaceuticals and agrochemicals. For instance, it has been employed in the synthesis of vorozole derivatives, which are important in medicinal chemistry for their anti-estrogenic properties .
Reagent in Chemical Reactions
This compound is also used as a reagent in organic reactions, particularly in the formation of nitroaromatic compounds. Its reactivity allows it to participate in electrophilic substitution reactions, making it valuable for creating diverse chemical entities .
Detection of Nitroaromatic Compounds
Nanocomposite Applications
Recent studies have highlighted the use of 3-Methoxy-4-(3-nitrophenyl)benzoic acid in detecting nitroaromatic compounds through advanced nanocomposite technologies. Specifically, it has been integrated with CdSe quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane to enhance sensitivity and selectivity in detection methods . This application is particularly relevant for environmental monitoring and safety assessments.
Material Science
Polymer Chemistry
In material science, this compound can be utilized to modify polymer properties. Its incorporation into polymer matrices can lead to enhanced thermal stability and mechanical strength. Research indicates that such modifications can result in materials with tailored properties suitable for specific applications, such as coatings and composites .
Biological Applications
Potential Biological Activities
The compound is under investigation for its biological properties, particularly its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that derivatives of 3-Methoxy-4-(3-nitrophenyl)benzoic acid may exhibit significant biological effects due to their structural characteristics . Further research is needed to fully elucidate these effects and their mechanisms.
Data Summary Table
Case Studies
Case Study 1: Synthesis of Vorozole Derivatives
In a study focused on synthesizing vorozole derivatives, 3-Methoxy-4-(3-nitrophenyl)benzoic acid was used as a key starting material. The resulting compounds displayed promising anti-estrogenic activity, indicating the compound's utility in drug development .
Case Study 2: Nitroaromatic Detection
A recent application involved the use of 3-Methoxy-4-(3-nitrophenyl)benzoic acid in a detection system utilizing CdSe quantum dots. The system demonstrated high sensitivity towards nitroaromatic pollutants, showcasing the compound's role in environmental safety technologies .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-nitrophenyl)benzoic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with enzymes and receptors in biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Nitro groups enhance electrophilicity, improving binding in enzyme inhibitors (e.g., PDE4B inhibition by NPV) .
- Synthetic Yields : Etherification reactions (e.g., 82% yield in ) often outperform amide couplings (76–96% in ), reflecting differing reaction efficiencies.
- Biological Activity : Trifluoromethyl derivatives exhibit enhanced metabolic stability compared to nitro analogues due to reduced susceptibility to enzymatic reduction .
Q & A
Q. What are the recommended synthetic routes for 3-Methoxy-4-(3-nitrophenyl)benzoic acid, and how can reaction conditions be optimized?
A two-step methodology is commonly employed:
Nitration of the precursor : Introduce the nitro group at the 3-position of a phenyl ring via electrophilic aromatic substitution. Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (40–50°C) to minimize byproducts like ortho/para isomers .
Coupling and functionalization : Methoxy and benzoic acid groups are introduced via Ullmann coupling or nucleophilic substitution. Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., CuI for Ullmann) to enhance yield .
Key challenge: Competing reactions may occur due to the electron-withdrawing nitro group; monitor reaction progress via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
Q. What solvents and pH conditions are optimal for solubility and stability studies?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline buffers (pH >8) due to deprotonation of the carboxylic acid group .
- Stability : Avoid prolonged exposure to light (nitro groups are photosensitive) and acidic conditions (risk of decarboxylation). Store at –20°C under inert atmosphere .
Advanced Research Questions
Q. How does the 3-nitrophenyl moiety influence the compound’s biological activity, particularly in enzyme inhibition?
The nitro group enhances electron-deficient character , promoting π-stacking interactions with aromatic residues in enzyme active sites. For example, in PDE4B inhibition (see analogous compound in ), the nitro group stabilizes binding via hydrophobic interactions and hydrogen bonding with catalytic residues like Gln443. Computational docking (e.g., AutoDock Vina) can validate these interactions . Data contradiction: Some studies report reduced activity due to steric hindrance from the nitro group; test derivatives with smaller substituents (e.g., fluoro) for comparison .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., PDE4B) to analyze binding stability. Use AMBER or GROMACS with explicit solvent models .
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for nitro/methoxy groups) with IC₅₀ data from enzyme assays .
- Free Energy Perturbation (FEP) : Predict affinity changes upon modifying the nitro or methoxy groups .
Q. How can researchers resolve discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?
- Assay standardization : Ensure consistent enzyme sources (e.g., recombinant human PDE4B vs. murine isoforms) and buffer conditions (pH, ionic strength) .
- Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.
- Meta-analysis : Compare data across studies using normalization (e.g., % inhibition vs. positive controls like rolipram) .
Q. What are the key considerations for designing derivatives to improve metabolic stability?
- Bioisosteric replacement : Substitute the nitro group with CF₃ (similar electronegativity but better metabolic resistance) .
- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, with in vivo hydrolysis to the active form .
- CYP450 metabolism screening : Use liver microsomes or hepatocytes to identify vulnerable sites (e.g., demethylation of methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
